

Spectroscopic Profile of 2-Bromoindene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-bromoindene** (CAS No. 10485-09-3), a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

2-Bromoindene (C_9H_7Br) is a substituted indene with a molecular weight of 195.06 g/mol . Spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents tabulated 1H NMR, ^{13}C NMR, IR, and MS data, along with detailed experimental protocols for data acquisition. A workflow for spectroscopic analysis is also provided in a visual format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-bromoindene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **2-Bromoindene**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Note: Specific ¹H NMR chemical shifts and coupling constants for **2-Bromoindene** were not explicitly found in the provided search results. Researchers should refer to experimental data or predictive software for this information.

Table 2: ¹³C NMR Spectral Data of **2-Bromoindene**[1]

Chemical Shift (δ) ppm	Assignment
144.5	C-7a
142.9	C-3a
131.6	C-3
127.0	C-7
125.7	C-4
124.7	C-5
121.2	C-6
118.8	C-2
37.1	C-1

Source: Data adapted from Eliasson, B., & Edlund, U. (1981). The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Journal of the Chemical Society, Perkin Transactions 2, 403-408.[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of 2-Bromoindene



Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak assignments not available in search results. General regions are noted below.		
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1600, ~1470	Strong	C=C Aromatic Ring Stretch
Below 900	Strong	C-H Out-of-plane Bending
~750	Strong	C-Br Stretch

Note: The IR spectrum of **2-bromoindene** would be expected to show characteristic absorptions for aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-Br bond. The data presented are general ranges for these functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **2-Bromoindene**[2]

m/z	Relative Intensity	Assignment
196	Moderate	[M+2] ⁺ (presence of ⁸¹ Br isotope)
194	Moderate	[M] ⁺ (presence of ⁷⁹ Br isotope)
115	High	[M-Br]+

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2] The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately a 1:1 ratio.[2]

Experimental Protocols



Detailed experimental procedures are critical for the replication and validation of spectroscopic data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like **2-bromoindene** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromoindene** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be fully dissolved to ensure homogeneity.
- Instrument Setup:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
 - Probe: A standard broadband or inverse-detection probe.
 - Temperature: Maintain a constant temperature, typically 298 K.
- 1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Parameters:
 - Spectral Width: ~12-16 ppm.
 - Number of Scans: 8-16, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Parameters:
 - Spectral Width: ~200-250 ppm.



- Number of Scans: 128 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectra can be obtained using the following methods:

- Attenuated Total Reflectance (ATR):
 - Place a small amount of the solid 2-bromoindene sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
 - Perform a background scan of the clean ATR crystal prior to sample analysis.
- KBr Pellet Method:
 - Grind a small amount of 2-bromoindene with dry potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Mass Spectrometry (MS)

A typical procedure for obtaining the mass spectrum of **2-bromoindene** is as follows:

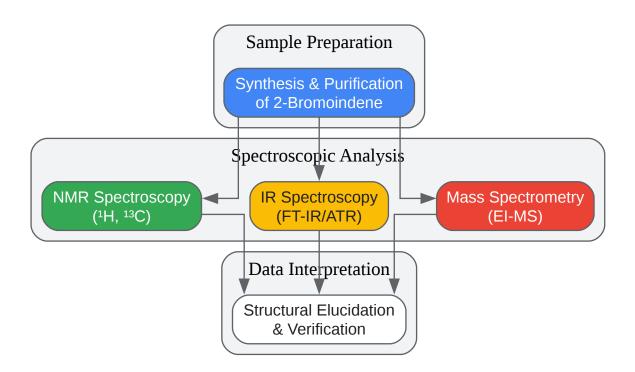
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.



- Mass Analysis: Scan a mass range appropriate for the molecular weight of 2-bromoindene (e.g., m/z 50-300).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for bromine should be clearly visible.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-bromoindene**.



Click to download full resolution via product page

Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of **2-Bromoindene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. 1H-Indene, 2-bromo- | C9H7Br | CID 575586 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromoindene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079406#spectroscopic-data-of-2-bromoindene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com